

# 1-phenyl-2-nitropropene CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Phenyl-2-nitropropene

Cat. No.: B1663983

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## An In-depth Technical Guide to 1-Phenyl-2-Nitropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-phenyl-2-nitropropene** (P2NP), a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its primary applications, particularly within the pharmaceutical industry.

## Core Chemical Identifiers and Properties

**1-Phenyl-2-nitropropene**, also known as (2-Nitroprop-1-en-1-yl)benzene, is a light-yellow crystalline solid.<sup>[1]</sup> It is recognized for its role as a precursor in the synthesis of various organic compounds. Its fundamental identifiers and physicochemical properties are summarized below.

Property	Value	Citation(s)
CAS Number	705-60-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	163.17 g/mol	[1]
Appearance	Light-yellow crystalline solid	[1]
Melting Point	63-66 °C	[2]
Boiling Point	263.0 ± 9.0 °C	
Density	1.141 ± 0.06 g/cm <sup>3</sup>	
Solubility	Insoluble in water; Soluble in DMSO, DMF, ethanol, acetone, chloroform, methanol.	
IUPAC Name	[(E)-2-nitroprop-1-enyl]benzene	[1]

## Synthesis of 1-Phenyl-2-Nitropropene: The Henry Reaction

The primary method for synthesizing **1-phenyl-2-nitropropene** is through a base-catalyzed condensation reaction between benzaldehyde and nitroethane. This specific transformation is a variant of the Knoevenagel condensation and is widely known as the Henry reaction or nitroaldol reaction.[1][3] The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to form the nitroalkene product.[1]

### Experimental Protocol: Synthesis via Henry Reaction

This protocol describes a common laboratory-scale synthesis of **1-phenyl-2-nitropropene** using n-butylamine as the catalyst.

Materials and Reagents:

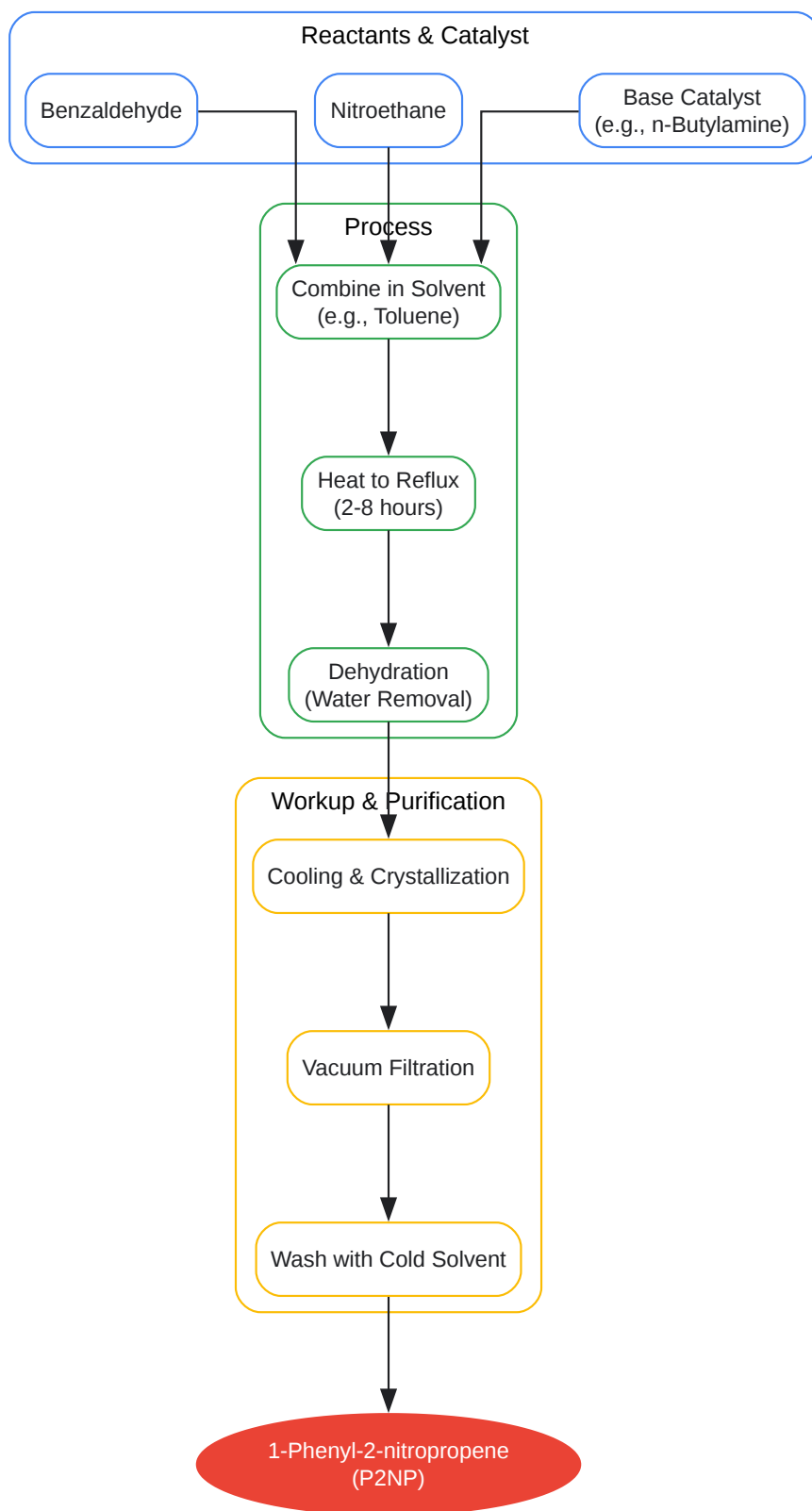
- Benzaldehyde

- Nitroethane
- n-Butylamine (catalyst)
- Toluene or Ethanol (solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Dean-Stark apparatus (if using toluene)
- Crystallization dish or beaker
- Büchner funnel and flask for vacuum filtration
- Cold Isopropyl Alcohol (IPA) or Ethanol for washing

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, combine benzaldehyde (1.0 molar equivalent), nitroethane (1.0-1.2 molar equivalents), and a suitable solvent such as toluene or ethanol.
- **Catalyst Addition:** Add a catalytic amount of a primary amine, such as n-butylamine (e.g., 5-10 mol%).<sup>[4]</sup> Other bases like cyclohexylamine or ammonium acetate can also be used.<sup>[4][5]</sup>
- **Reaction Conditions:** Heat the mixture to reflux (approximately 60-100°C, depending on the solvent) and stir for several hours (typically 2-8 hours).<sup>[4]</sup> If using toluene, a Dean-Stark apparatus can be employed to remove the water produced as a byproduct, driving the reaction to completion.
- **Crystallization:** After the reaction period, cool the mixture. The product, **1-phenyl-2-nitropropene**, will often crystallize from the solution upon cooling. The process can be aided by placing the vessel in a freezer. If crystallization does not occur spontaneously, adding a small amount of cold water or scratching the inside of the flask can induce it.<sup>[2]</sup>

- Isolation and Purification: Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (e.g., isopropyl alcohol or ethanol) to remove residual impurities.
- Drying: Air-dry the purified crystals or dry them in a vacuum chamber. The expected yield is typically in the range of 65-80%.<sup>[4]</sup> Further purification can be achieved by recrystallization from a suitable solvent like ethanol.



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Caption: Experimental workflow for the synthesis of **1-phenyl-2-nitropropene**.

## Key Synthetic Applications in Drug Development

**1-Phenyl-2-nitropropene** is a critical intermediate, primarily because it serves as a precursor to phenethylamines, a class of compounds with significant pharmacological activity. Its main applications are in the synthesis of amphetamine and phenyl-2-propanone (P2P), a precursor to methamphetamine.<sup>[1][6]</sup>

### Reduction to Amphetamine

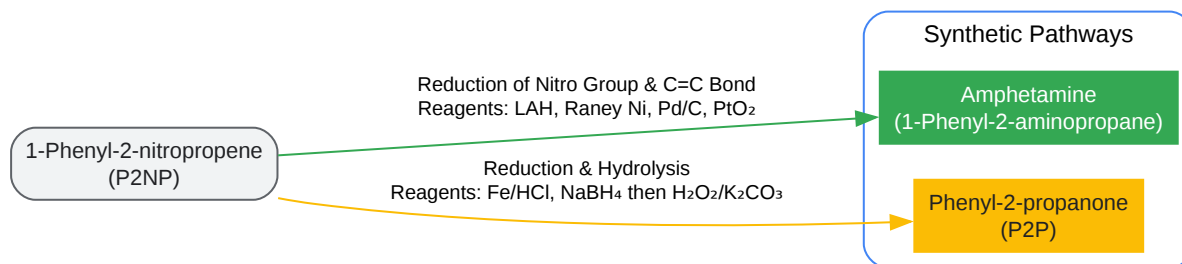
The most direct application in pharmaceutical synthesis is the reduction of **1-phenyl-2-nitropropene** to 1-phenyl-2-aminopropane, commonly known as amphetamine.<sup>[1]</sup> This transformation is a key step in the production of medications like Adderall, which are used to treat ADHD and narcolepsy.<sup>[1][6]</sup> The reaction involves the reduction of both the nitro group to an amine and the hydrogenation of the carbon-carbon double bond.

Common Reducing Agents:

- Lithium Aluminium Hydride (LAH)
- Raney Nickel
- Aluminum Amalgam
- Palladium or Platinum catalysts (Catalytic Hydrogenation)<sup>[1]</sup>

### Conversion to Phenyl-2-Propanone (P2P)

**1-Phenyl-2-nitropropene** can also be converted to phenyl-2-propanone (P2P), another important intermediate. This is typically achieved through a two-step process or a one-pot reaction. One common method involves the reduction of the nitroalkene to the corresponding oxime, which is then hydrolyzed in an acidic medium to yield the ketone.<sup>[7]</sup> An alternative route uses iron filings in hydrochloric or acetic acid to facilitate this transformation.<sup>[1][7]</sup> P2P is a well-known precursor for the synthesis of methamphetamine.



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Caption: Key synthetic pathways originating from **1-phenyl-2-nitropropene**.

## Safety and Handling

**1-Phenyl-2-nitropropene** is classified as a harmful substance and is a known irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.

**Storage:** The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, as the compound can degrade over time at higher temperatures.[2]

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- To cite this document: BenchChem. [1-phenyl-2-nitropropene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663983#1-phenyl-2-nitropropene-cas-number-and-molecular-weight]

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